2-{[3-(Butyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid is a complex organic compound that belongs to the class of amino acids and derivatives. It features a cyclohexane ring, which contributes to its unique chemical properties and potential applications in various scientific fields. The compound is particularly noted for its role in biochemical research and potential therapeutic applications.
This compound can be classified under the following categories:
The synthesis of 2-{[3-(Butyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid typically involves several steps, focusing on the formation of the anilino intermediate followed by subsequent reactions to achieve the final product.
The molecular structure of 2-{[3-(Butyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid can be depicted as follows:
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
2-{[3-(Butyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid can participate in various chemical reactions:
The mechanism of action for 2-{[3-(Butyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid involves its interaction with specific biological targets such as enzymes or receptors. Upon binding to these targets, it modulates their activity, potentially influencing various biochemical pathways including signal transduction and metabolic processes.
Research indicates that this compound may act as an enzyme inhibitor or modulator, with implications for therapeutic applications in diseases where enzyme activity plays a critical role.
2-{[3-(Butyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid finds applications in various scientific fields:
This compound represents a significant area of interest for researchers exploring new avenues in chemistry, biology, and medicine. Its unique structure and properties make it a valuable tool for scientific inquiry.
The compound 2-{[3-(Butyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid is systematically identified by the IUPAC name 2-[[3-(butanoylamino)phenyl]carbamoyl]cyclohexane-1-carboxylic acid [1] [10]. Its unambiguous identification is established through internationally recognized identifiers:
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2CCCCC2C(=O)O [1] [2] Table 1: Systematic Identification Data
| Identifier Type | Value |
|---|---|
| IUPAC Name | 2-[[3-(Butanoylamino)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
| CAS Registry Number | 925576-29-0 |
| Molecular Formula | C₁₈H₂₄N₂O₄ |
| Molecular Weight | 332.4 g/mol |
| SMILES | CCCC(=O)NC1=CC(NC(=O)C2CCCCC2C(=O)O)=CC=C1 |
The compound features three key functional groups that define its reactivity and physicochemical properties [1]:
Table 2: Functional Group Properties
| Functional Group | Location | Key Chemical Properties |
|---|---|---|
| Carboxylic Acid | Cyclohexane C1 | Brønsted acidity, H-bond donation/acceptance, salt formation |
| Amide (Secondary) | Between cyclohexane & aniline | Rigidity, planarity, H-bond acceptance |
| Amide (Primary) | Between butyryl & aniline | H-bond donation/acceptance, hydrolytic stability |
| Aromatic Ring | Aniline moiety | π-π stacking, electrophilic substitution |
| Butyryl Chain | N-linked aliphatic | Lipophilicity, hydrophobic interactions |
The cyclohexane ring adopts a chair conformation, minimizing ring strain. Substituents at positions 1 (carboxylic acid) and 2 (amide linker) influence stereodynamics [1] :
Key analogues demonstrate how structural modifications alter properties [6] [7]:
Table 3: Structural Analogues Comparison
| Compound | Molecular Formula | Key Structural Difference | Potential Impact |
|---|---|---|---|
| Target Compound | C₁₈H₂₄N₂O₄ | Reference | Reference |
| sec-Butyl Analog | C₁₉H₂₆N₂O₄ | Branched alkyl chain (sec-butyl) | Increased lipophilicity (logP +0.3), altered steric accessibility |
| Trifluoromethyl Analog | C₁₉H₂₃F₃N₂O₄ | −CF₃ group at aniline meta-position | Enhanced metabolic stability, electron-withdrawing effect |
| Chlorinated Analog | C₁₈H₂₃ClN₂O₄ | −Cl at aniline ortho-position | Steric hindrance, halogen bonding potential |
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: